molecular formula C3HF7O B3056556 1-Propanol, 1,1,2,2,3,3,3-heptafluoro- CAS No. 72301-80-5

1-Propanol, 1,1,2,2,3,3,3-heptafluoro-

Cat. No.: B3056556
CAS No.: 72301-80-5
M. Wt: 186.03 g/mol
InChI Key: WBXAHKZHOCTGLP-UHFFFAOYSA-N
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Description

1-Propanol, 1,1,2,2,3,3,3-heptafluoro- is a fluorinated alcohol with the molecular formula C3HF7O and a molecular weight of 186.03 g/mol . This compound is characterized by the presence of seven fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated alcohols. It has a boiling point of approximately 97.2-97.4°C and a density of 0.80206 g/cm³ at 25°C .

Preparation Methods

1-Propanol, 1,1,2,2,3,3,3-heptafluoro- can be synthesized through various methods. One common synthetic route involves the fluorination of 1-propanol using a fluorinating agent such as cobalt trifluoride or elemental fluorine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination .

Industrial production methods may involve the use of more efficient and scalable processes, such as electrochemical fluorination, which allows for the selective introduction of fluorine atoms into the propanol molecule. This method is advantageous due to its high yield and purity of the final product .

Chemical Reactions Analysis

1-Propanol, 1,1,2,2,3,3,3-heptafluoro- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields heptafluoropropanoic acid, while reduction with lithium aluminum hydride produces heptafluoropropane .

Scientific Research Applications

1-Propanol, 1,1,2,2,3,3,3-heptafluoro- has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Propanol, 1,1,2,2,3,3,3-heptafluoro- exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances its lipophilicity and electron-withdrawing properties, which can influence its interactions with biological molecules and chemical reagents. These interactions often involve hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which can affect the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-Propanol, 1,1,2,2,3,3,3-heptafluoro- can be compared to other fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol and 1,1,1-trifluoro-2-propanol. These compounds share similar properties, such as high chemical stability and resistance to oxidation. 1-Propanol, 1,1,2,2,3,3,3-heptafluoro- is unique due to its higher degree of fluorination, which imparts greater lipophilicity and electron-withdrawing effects .

Similar Compounds

Properties

IUPAC Name

1,1,2,2,3,3,3-heptafluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF7O/c4-1(5,2(6,7)8)3(9,10)11/h11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXAHKZHOCTGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)(F)F)(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374714
Record name Perfluoropropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72301-80-5
Record name Perfluoropropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanol, 1,1,2,2,3,3,3-heptafluoro-
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